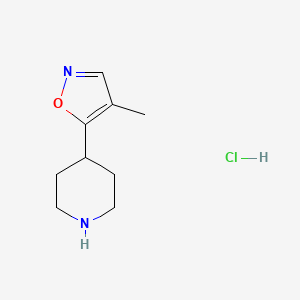

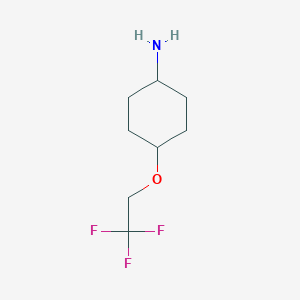

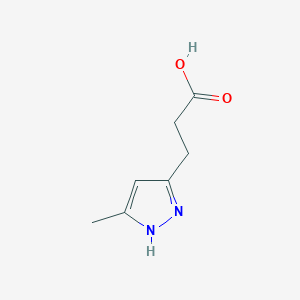

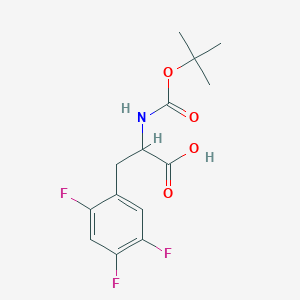

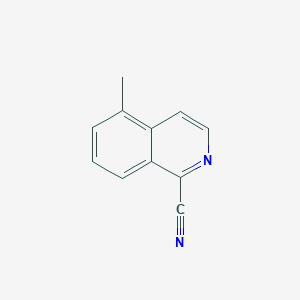

![molecular formula C8H5F3N2O2S B3100387 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid CAS No. 1368302-66-2](/img/structure/B3100387.png)

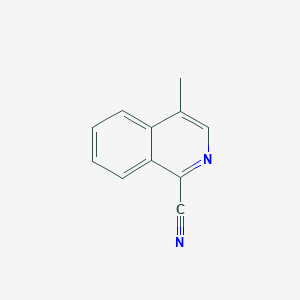

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid

Descripción general

Descripción

“3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid” is a chemical compound with the CAS number 1368302-66-2 .

Synthesis Analysis

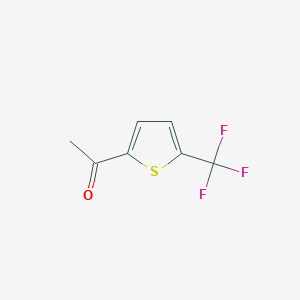

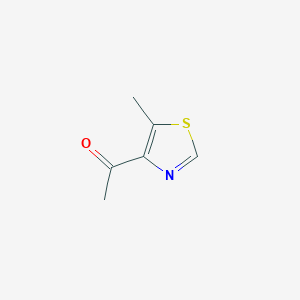

The synthesis of similar compounds has been reported in the literature. For example, 3-Methyl-6-phenylimidazo thiazole (mpmt) and 3-methyl-6- (4- (trifluoromethyl)phenyl)imidazo thiazole (mtfpmt) were easily prepared from thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It has a density of 1.75±0.1 g/cm3 .Aplicaciones Científicas De Investigación

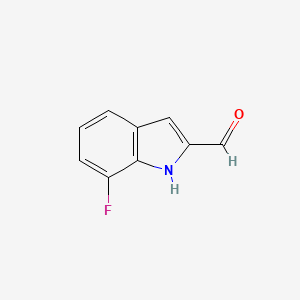

1. Application in LED and OLED Technology The compound has been used in the synthesis of phosphorescent iridium complexes, which have potential applications in LED chips and OLEDs . The introduction of trifluoromethyl groups shifts the emission spectra of Ir 3+ complexes, making them suitable for use in these technologies .

Antimycobacterial Agents

Imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide derivatives, which can be synthesized using this compound, have shown significant activity against Mycobacterium tuberculosis . These derivatives have been found to selectively inhibit Mtb over a selected panel of non-tuberculous mycobacteria .

Organic Optical Function Materials

Iridium complexes synthesized using this compound have been used in applications where organic optical function materials are required . These complexes have shown a range of emission wavelengths and luminous colors, making them suitable for various optical applications .

Anticancer Activities

Imidazo[2,1-b]thiazole-based chalcone derivatives, which can be synthesized using this compound, have been tested for their anticancer activities . These derivatives have shown potential in the development of new anticancer drugs .

Synthesis of Spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidine] Derivatives

The introduction of a spiropyrrolidine ring system into an imidazo[2,1-b][1,3]thiazole framework using this compound can lead to the construction of new molecular scaffolds with potential biological effects .

Broad Spectrum of Biological Activities

Imidazole, a moiety present in this compound, is known for its broad range of chemical and biological properties . Derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O2S/c1-3-2-16-7-12-5(8(9,10)11)4(6(14)15)13(3)7/h2H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBRRBURKCMCOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(N12)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858613 | |

| Record name | 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1368302-66-2 | |

| Record name | 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3100369.png)

![Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate](/img/structure/B3100383.png)